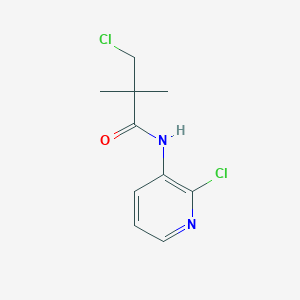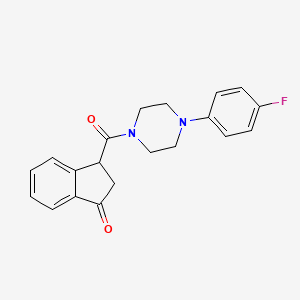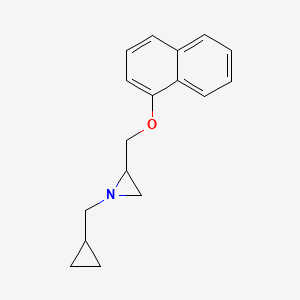
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine, also known as CPNA, is a type of aziridine compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The unique structure of CPNA makes it a promising candidate for drug development, as it can interact with biological molecules in a specific manner. In
Mecanismo De Acción
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine acts by forming covalent bonds with biological molecules, specifically nucleophiles such as cysteine and histidine residues. This covalent bond formation can disrupt the function of these molecules and lead to the inhibition of various biological processes. The unique structure of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine allows it to selectively target certain biological molecules, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes such as proteases and kinases, which are involved in various biological processes. 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine can modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine is its ability to selectively target certain biological molecules, making it a promising candidate for drug development. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have a low toxicity profile, making it a safer alternative to other drugs. However, one limitation of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for the study of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine. One area of research could focus on the development of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine-based drugs for the treatment of cancer and other diseases. Additionally, further studies could investigate the mechanism of action of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine and its interactions with biological molecules. Finally, research could focus on improving the synthesis method of 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine to make it more efficient and cost-effective.
Métodos De Síntesis
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine can be synthesized through a multi-step process. The first step involves the reaction of cyclopropylmethylamine with naphthalene-1-carboxylic acid to form the corresponding amide. This amide is then treated with trifluoroacetic anhydride to form the corresponding trifluoroacetate. The final step involves the reaction of the trifluoroacetate with sodium azide to form 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has also been studied for its potential use as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, 1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-16-14(4-1)5-3-7-17(16)19-12-15-11-18(15)10-13-8-9-13/h1-7,13,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGTURFKXSGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-(naphthalen-1-yloxymethyl)aziridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)
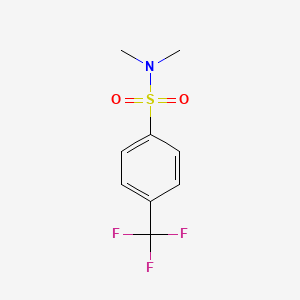


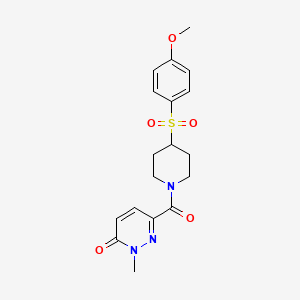

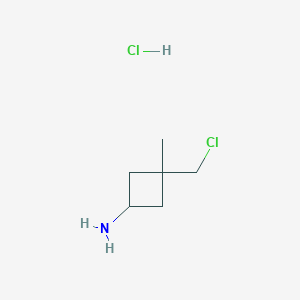
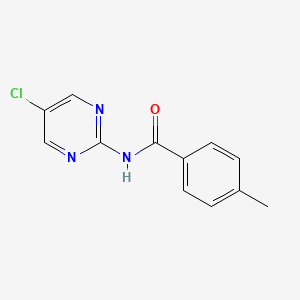

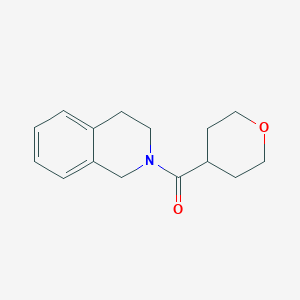
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2689451.png)
